molecular formula C12H11N5O B4625437 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No. B4625437
M. Wt: 241.25 g/mol
InChI Key: XBQOLVXZERBBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized, showcasing the utility of 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in the development of complex organic molecules. This derivative was characterized using X-ray single crystal diffraction and spectroscopic techniques, demonstrating its potential in the synthesis of new compounds with detailed structural elucidation (Lahmidi et al., 2019).

Antimicrobial Activity

Compounds derived from this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the importance of the triazolopyrimidine scaffold in the design of bioactive compounds (Lahmidi et al., 2019).

Anticancer Activity

A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. Compounds demonstrated marked cytotoxicity, especially compound 23, which emerged as a lead compound for anticancer potency. This indicates the potential use of this compound derivatives in cancer research and therapy (Zhai et al., 2008).

properties

IUPAC Name

3-anilino-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-7-10(18)17-11(13-8)15-16-12(17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQOLVXZERBBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Reactant of Route 2
3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Reactant of Route 3
3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Reactant of Route 4
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3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Reactant of Route 5
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3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Reactant of Route 6
3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

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